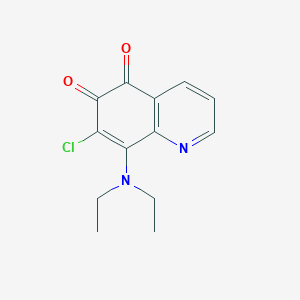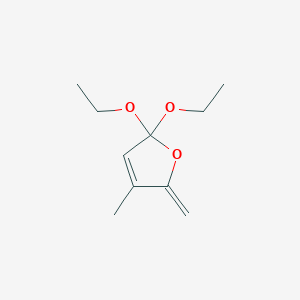
2,2-Diethoxy-4-methyl-5-methylene-2,5-dihydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diethoxy-4-methyl-5-methylene-2,5-dihydrofuran is a heterocyclic organic compound. It belongs to the class of dihydrofurans, which are known for their diverse chemical properties and applications. This compound is characterized by its unique structure, which includes two ethoxy groups, a methyl group, and a methylene group attached to a dihydrofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethoxy-4-methyl-5-methylene-2,5-dihydrofuran typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethoxy-2,5-dihydrofuran with ethylating agents in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: The ethoxy and methylene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,2-Diethoxy-4-methyl-5-methylene-2,5-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Diethoxy-4-methyl-5-methylene-2,5-dihydrofuran involves its interaction with various molecular targets. The ethoxy and methylene groups play a crucial role in its reactivity and interactions. The compound can participate in various chemical pathways, leading to the formation of different products depending on the conditions.
Comparación Con Compuestos Similares
2,5-Dimethoxy-2,5-dihydrofuran: Similar in structure but lacks the ethoxy and methylene groups.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma properties and used in the food industry.
2,5-Dimethoxy-4-methylamphetamine: A psychedelic compound with different applications.
Uniqueness: 2,2-Diethoxy-4-methyl-5-methylene-2,5-dihydrofuran is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse chemical transformations, making it valuable in various research and industrial applications.
Propiedades
| 87841-02-9 | |
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
2,2-diethoxy-4-methyl-5-methylidenefuran |
InChI |
InChI=1S/C10H16O3/c1-5-11-10(12-6-2)7-8(3)9(4)13-10/h7H,4-6H2,1-3H3 |
Clave InChI |
IGMPDPPHKYVAKH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(C=C(C(=C)O1)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dicyclohexyl(4'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12893901.png)

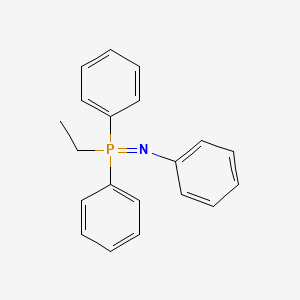




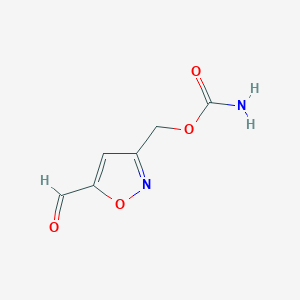
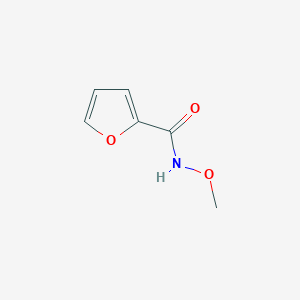
![Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12893969.png)

![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)
![1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone](/img/structure/B12893992.png)
